molecular formula C15H12ClNO4S B2532963 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-98-4

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Cat. No.: B2532963
CAS No.: 1013296-98-4
M. Wt: 337.77
InChI Key: WGCVGSYHHDBJKB-UHFFFAOYSA-N
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Description

4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is a benzoic acid derivative featuring a sulfonamide linker substituted with an (E)-configured 4-chlorophenyl ethenyl group.

Properties

IUPAC Name

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCVGSYHHDBJKB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid typically involves a multi-step process:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage through a reaction between 4-chlorobenzaldehyde and a suitable ethenylating agent under basic conditions.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

    Amidation: The sulfonylated intermediate is reacted with 4-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

    Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.

    Purification: Implementing purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its interactions with biological molecules. Key areas of focus include:

  • Enzyme Inhibition : Research indicates that 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid can inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to enhance proteasome and cathepsin activities, which are crucial for protein degradation and cellular homeostasis .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. This suggests its potential application in developing new antibacterial agents .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that while the compound demonstrates low cytotoxicity, it significantly promotes enzyme activity, suggesting a favorable therapeutic index. This characteristic is particularly valuable for designing drugs with minimal side effects .

Enzyme Inhibition Studies

Recent studies have highlighted the role of this compound in inhibiting key metabolic enzymes. For instance, it was found to effectively inhibit proteasome activity in cancer cells, leading to apoptosis. This mechanism underscores its potential as an anticancer agent .

Antimicrobial Efficacy

In a series of experiments evaluating antimicrobial efficacy, derivatives of benzoic acid including this compound were tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its application in developing new therapeutic agents against resistant bacterial strains .

Cytotoxicity Assessment

Cytotoxicity tests conducted on different cancer cell lines revealed that while the compound showed low toxicity levels, it enhanced enzyme activity associated with cell cycle regulation. This dual action suggests its utility in cancer therapy where both inhibition of tumor growth and minimal side effects are desired .

Mechanism of Action

The mechanism of action of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Sulfonamide Aromatic Backbone Molecular Weight (g/mol) Notable Features
Target Compound (E)-2-(4-Chlorophenyl)ethenyl Benzoic acid Not explicitly provided Chlorophenyl ethenyl group enhances π-π interactions
2-[ethyl-(4-methylphenyl)sulfonylamino]benzoic acid Ethyl, 4-methylphenyl Benzoic acid 319.09 Methyl substitution reduces steric hindrance
4-(4-methylnaphthalen-1-yl)-2-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid 4-Phenoxyphenyl Benzoic acid + naphthalene 509.57 Bulky naphthalene group increases hydrophobicity
Rctt-1-(2-benzoxazolyl)-2-(4-chlorophenyl)-4-phenyl-3-(4-pyridinyl)cyclobutane 4-Chlorophenyl (non-sulfonamide) Cyclobutane + benzoxazole 436.92 Photodimerized structure; distinct heterocyclic core
Key Observations:

Substituent Effects :

  • The target compound ’s (4-chlorophenyl)ethenyl group may improve binding affinity in biological systems compared to the ethyl and methylphenyl groups in , due to enhanced electron-withdrawing and aromatic stacking capabilities.
  • The naphthalene-containing analog exhibits significantly higher molecular weight (509.57 g/mol) and lipophilicity, which could impact membrane permeability and solubility.

Functional Group Diversity :

  • Unlike the cyclobutane-based compound in , which uses a photodimerization synthesis route, the target compound and its sulfonamide analogs are synthesized via sulfonation and coupling reactions, reflecting divergent synthetic strategies.

Acid-Base Properties :

  • All benzoic acid derivatives share a carboxylic acid group (pKa ~2-3), enabling pH-dependent solubility. However, the sulfonamide group (pKa ~9-10) in the target compound and analogs introduces additional ionization sites, affecting bioavailability.

Biological Activity

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various mechanisms of action, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps starting from 4-[(4-chlorophenyl)sulfonyl]benzoic acid. The process typically includes:

  • Formation of the Ethenyl Group : The introduction of the ethenyl moiety is achieved through a reaction with appropriate reagents under controlled conditions.
  • Sulfonamide Formation : The sulfonamide linkage is formed by reacting with amine derivatives.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

  • Minimum Bactericidal Concentration (MBC) : The compound exhibited an MBC of 125 µg/mL against Staphylococcus aureus and Enterococcus faecium, indicating moderate antibacterial activity .
  • Antifungal Activity : It also showed activity against Candida albicans, with similar MBC values suggesting potential use in antifungal therapies .

Antibiofilm Activity

The ability to inhibit biofilm formation is crucial in treating chronic infections. The compound displayed moderate antibiofilm effects, particularly against E. faecium and S. aureus, which are known for their biofilm-forming capabilities .

Toxicity Assessments

Toxicity evaluations conducted on aquatic crustaceans (Daphnia magna) revealed that while some derivatives exhibited moderate toxicity, the original compound showed significantly lower toxicity compared to its precursors . This suggests a promising safety profile for further development.

In Silico Studies

In silico studies have indicated that this compound may interact with key enzymes involved in microbial resistance mechanisms, such as:

  • Cathepsins B and L : These enzymes play roles in protein degradation pathways, and the compound has been shown to enhance their activity, potentially aiding in cellular defense mechanisms against microbial infections .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A recent study evaluated the compound's efficacy against multi-drug resistant strains of S. aureus. Results indicated a significant reduction in bacterial load when treated with the compound at concentrations above its MBC .
  • Biofilm Inhibition Study :
    • Another investigation focused on biofilm formation by E. faecium. The compound was tested at varying concentrations, demonstrating effective inhibition at 125 µg/mL, which could inform treatment strategies for biofilm-associated infections .

Data Tables

Activity Type Tested Strains MBC (µg/mL) Toxicity (Daphnia magna)
AntibacterialStaphylococcus aureus125Moderate
Enterococcus faecium125Moderate
AntifungalCandida albicans125Moderate
AntibiofilmE. faecium125Moderate

Q & A

Q. What are the key synthetic routes for preparing 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a (E)-2-(4-chlorophenyl)ethenyl sulfonyl chloride with 4-aminobenzoic acid. Critical steps include:
  • Sulfonamide Formation : Reacting the sulfonyl chloride with the amine group of 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF .
  • Stabilization of the Ethenyl Group : Maintaining low temperatures (0–5°C) during coupling to prevent isomerization of the (E)-configured ethenyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yields >70% are achievable with stoichiometric control .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Signals for the ethenyl protons (δ 6.8–7.2 ppm, doublet, J = 16 Hz) confirm the (E)-configuration. Aromatic protons from the 4-chlorophenyl and benzoic acid moieties appear as multiplets between δ 7.4–8.2 ppm .
  • ¹³C NMR : The sulfonamide sulfur-linked carbon resonates at ~125–130 ppm, while the carboxylic acid carbon appears at ~170 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and carboxylic acid (O-H at 2500–3300 cm⁻¹, C=O at 1680–1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₅H₁₁ClNO₄S: 344.0152) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) for this compound?

  • Methodological Answer :
  • Assay Reprodubility : Validate experimental conditions (e.g., pH, temperature, enzyme concentration) across studies. For example, discrepancies in carbonic anhydrase inhibition may arise from buffer ionic strength variations .
  • Metabolite Interference : Perform stability studies (e.g., HPLC-MS) to rule out decomposition during biological assays. The sulfonamide group is prone to hydrolysis under acidic conditions, which may generate inactive fragments .
  • Cellular Uptake Analysis : Use fluorescent analogs or radiolabeled derivatives (e.g., ¹⁴C-labeled benzoic acid) to quantify intracellular accumulation, as poor membrane permeability often explains false-negative results .

Q. How do computational methods elucidate the electronic properties and binding interactions of this sulfonamide derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing sulfonamide group lowers the LUMO energy, enhancing electrophilic interactions with biological targets .
  • Molecular Docking : Simulate binding to enzymes like carbonic anhydrase. The benzoic acid moiety coordinates Zn²⁺ in the active site, while the 4-chlorophenyl group occupies hydrophobic pockets (Glide score: −9.2 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects to assess stability of the sulfonamide-enzyme complex. MD trajectories (>100 ns) reveal water-mediated hydrogen bonds critical for binding .

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